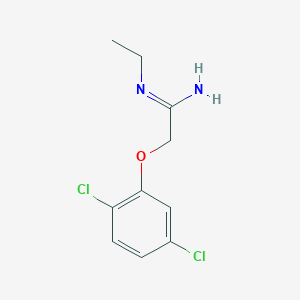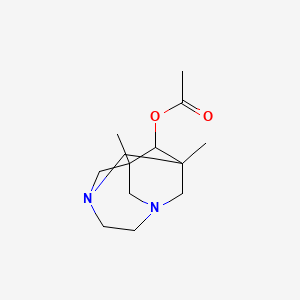![molecular formula C19H20ClNO3S B15150793 Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15150793.png)
Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate is an organic compound that features a butyl ester group, a chlorophenyl sulfanyl moiety, and an acetylamino group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoic acid: This can be achieved by reacting 4-aminobenzoic acid with 4-chlorophenylsulfanylacetyl chloride in the presence of a base such as triethylamine.
Esterification: The resulting 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoic acid is then esterified with butanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used in studies to understand the interactions of sulfanyl and acetylamino groups with biological targets.
Mécanisme D'action
The mechanism of action of Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate involves its interaction with molecular targets through its functional groups:
Sulfanyl Group: Can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity.
Acetylamino Group: Can form hydrogen bonds with biological molecules, affecting their function.
Chlorophenyl Group: Can participate in hydrophobic interactions with lipid membranes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4-({[(4-chlorophenyl)sulfonyl]acetyl}amino)benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Butyl 4-({[(4-bromophenyl)sulfanyl]acetyl}amino)benzoate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate is unique due to the presence of the chlorophenyl sulfanyl moiety, which imparts specific reactivity and interaction profiles that are distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C19H20ClNO3S |
|---|---|
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
butyl 4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-3-12-24-19(23)14-4-8-16(9-5-14)21-18(22)13-25-17-10-6-15(20)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,21,22) |
Clé InChI |
VSRMETMDYYXYJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15150745.png)
![[(Trimethylammonio)methyl]ferrocene](/img/structure/B15150748.png)
![2-bromo-N-[2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15150754.png)
![5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15150760.png)
![1-[1-(4-Fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]-3-methylpiperidine](/img/structure/B15150763.png)


![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B15150768.png)
![2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B15150775.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150779.png)
![3-(5-((1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B15150786.png)
![2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15150798.png)
![N-[4-({[4-(heptyloxy)phenyl]carbonyl}amino)-2-methylphenyl]furan-2-carboxamide](/img/structure/B15150807.png)
